3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole
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Overview
Description
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 g/mol . It is known for its utility in organic synthesis and is characterized by its complex structure, which includes a carbazole core substituted with benzoyloxy and oxiranylmethyl groups .
Preparation Methods
The synthesis of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves multiple steps. One common synthetic route includes the reaction of carbazole with benzoyl chloride to form a benzoylated intermediate. This intermediate is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function . This interaction can trigger various cellular pathways, including apoptosis or cell cycle arrest, which are crucial in its potential anticancer activity .
Comparison with Similar Compounds
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the benzoyloxy and oxiranylmethyl groups.
3-Hydroxycarbazole: A hydroxylated derivative with different reactivity and biological activity.
3-Benzoyloxycarbazole: Similar to this compound but without the oxiranylmethyl group.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNLCADMSGOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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